Benzodiazepine Receptor Binding Affinity
The 3,6-disubstituted triazolo[3,4-a]phthalazine class, to which 3-methyl-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine belongs, was evaluated in the ³H-diazepam displacement assay using rat brain membranes. The patent EP0134946A1 reports that representative compounds of Examples 1 and 2 exhibited Ki values of 2×10⁻⁸ M (20 nM) and 1.5×10⁻⁷ M (150 nM), respectively, demonstrating nanomolar affinity for the benzodiazepine receptor [1]. The minimal effective dose (MED) of the compound of Example 1 in the Vogel conflict test (rat) was 5 mg/kg i.p. [1]. This binding potency places the 3,6-disubstituted series in a competitive range with clinical benzodiazepines. The target compound, bearing the specific 3-methyl/6-phenyl substitution pattern, occupies a defined position within this SAR landscape that is distinct from 3-aryl-6-alkylamino analogs, which achieved Ki values ranging from 2.2 to 88 nM in a separate J. Med. Chem. study [2].
| Evidence Dimension | Benzodiazepine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured for CAS 21517-02-2; class representatives show Ki = 20–150 nM (EP0134946A1, Examples 1–2) [1] |
| Comparator Or Baseline | 3-Aryl-6-alkylamino analogs: Ki = 2.2–88 nM (Tarzia et al., J. Med. Chem. 1988) [2]; Diazepam: Ki ~7–10 nM (reference standard) |
| Quantified Difference | Class representatives within ~3–20 fold of diazepam; specific 3-methyl/6-phenyl derivative not individually quantified |
| Conditions | ³H-diazepam displacement assay, rat brain synaptosomal membranes, Kd = 3.4×10⁻⁹ M; Vogel conflict test, rat, i.p. administration [1] |
Why This Matters
This class-level evidence establishes the benzodiazepine receptor-targeting potential of the 3,6-disubstituted scaffold, providing a pharmacological rationale for selecting CAS 21517-02-2 over non-triazolo-phthalazine anxiolytic scaffolds in CNS-targeted discovery programs.
- [1] Occelli E, Tarzia G, Barone D, Giunta A. 3,6-Disubstituted-triazolo[3,4-a]phthalazine derivatives. European Patent EP0134946B1, 1989. Ki data and MED from pharmacological evaluation section. View Source
- [2] Tarzia G, Occelli E, Toja E, et al. 6-(Alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines. A new class of benzodiazepine receptor ligands. Journal of Medicinal Chemistry. 1988;31(6):1115-1123. doi:10.1021/jm00401a010. PMID: 2836588. View Source
